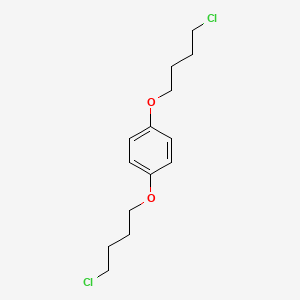

1,4-Bis(4-chlorobutoxy)benzene

Description

Overview of Scholarly Interest and Research Trajectories

Scholarly interest in 1,4-Bis(4-chlorobutoxy)benzene and related compounds stems from their utility as monomers and building blocks in the synthesis of more complex molecules and polymers. researchgate.net Research has explored its use in creating polymeric ionic liquids and other functional polymers. researchgate.netjlu.edu.cn The terminal chlorine atoms on the butoxy chains serve as reactive sites for further chemical modifications, allowing for the construction of intricate molecular architectures. researchgate.net A significant area of investigation involves its application in the synthesis of liquid crystal polymers (LCPs). wikipedia.orgmdpi.com The rigid benzene (B151609) core and the flexible butoxy chains are key structural features that can impart liquid crystalline properties to the resulting polymers. wikipedia.orgmdpi.com These materials are valued for their high strength, thermal stability, and chemical resistance. wikipedia.org

Chemical Profile

This compound is a symmetrical aromatic ether. The central benzene ring is substituted at the para positions with two 4-chlorobutoxy groups. This structure imparts a combination of rigidity from the aromatic core and flexibility from the aliphatic chains.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H20Cl2O2 |

| Molecular Weight | 291.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 88-92 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like THF and chloroform |

Synthesis and Manufacturing

The most common method for synthesizing this compound is a variation of the Williamson ether synthesis. This involves the reaction of hydroquinone (B1673460) with a 1,4-dihalobutane, typically 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane (B89584), in the presence of a base.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972). A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the hydroquinone, forming the more nucleophilic phenoxide ion. This then attacks the electrophilic carbon of the dihalobutane in a nucleophilic substitution reaction to form the ether linkages.

Purification of the final product is generally achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate. Characterization of the pure compound is performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity.

Applications in Research

The unique bifunctional nature of this compound makes it a valuable monomer in the field of polymer chemistry. The two terminal chlorine atoms provide reactive handles for polymerization reactions.

Monomer in Polymer Synthesis

This compound is particularly useful in the synthesis of poly(aryl ether)s and other condensation polymers. For instance, it can be reacted with various bisphenols or other nucleophilic monomers to create high-performance polymers with tailored properties. The resulting polymers often exhibit good thermal stability and mechanical strength, making them suitable for applications in engineering plastics and advanced materials.

Building Block in Organic Synthesis

Beyond polymer science, this compound serves as a versatile building block in multi-step organic syntheses. The terminal chlorine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. This allows for the construction of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and functional dyes.

One notable application is in the synthesis of liquid crystal polymers (LCPs). The rigid aromatic core of the monomer, combined with the flexible aliphatic spacers, is a common design motif for creating mesogenic (liquid crystal-forming) structures. wikipedia.orgmdpi.com By incorporating this monomer into a polymer backbone, materials with unique optical and mechanical properties can be developed. wikipedia.org

Table of Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-4-chlorobutane |

| 1,4-dichlorobutane |

| Acetone |

| Benzene |

| Chloroform |

| Dimethylformamide (DMF) |

| Ethanol |

| Ethyl acetate |

| Hexane |

| Hydroquinone |

| Poly(aryl ether) |

| Potassium carbonate |

| Sodium hydroxide |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79520-80-2 |

|---|---|

Molecular Formula |

C14H20Cl2O2 |

Molecular Weight |

291.2 g/mol |

IUPAC Name |

1,4-bis(4-chlorobutoxy)benzene |

InChI |

InChI=1S/C14H20Cl2O2/c15-9-1-3-11-17-13-5-7-14(8-6-13)18-12-4-2-10-16/h5-8H,1-4,9-12H2 |

InChI Key |

SICXCTNDFJXFJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCl)OCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis 4 Chlorobutoxy Benzene and Its Precursors

Established Synthetic Routes to 1,4-Bis(4-chlorobutoxy)benzene Analogues

The fundamental approach to synthesizing this compound and its analogues revolves around the formation of an ether linkage between a hydroquinone (B1673460) core and alkyl chains.

The most direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of hydroquinone by a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide. In this specific case, 1-bromo-4-chlorobutane (B103958) is a common alkylating agent. researchgate.netmit.edu The reaction is typically carried out in a suitable solvent.

A similar approach has been used to synthesize related compounds. For instance, 1,3,5-tris-(4-chlorobutoxy)-benzene was synthesized by reacting 1,3,5-trihydroxybenzene with 1-bromo-4-chlorobutane. researchgate.net

The formation of the ether bond in this compound is a classic example of a nucleophilic substitution reaction. evitachem.com Specifically, it is an SN2 reaction where the phenoxide ion displaces a halide from the butyl chain. scribd.comorganic-chemistry.org The efficiency of this reaction is influenced by several factors, including the nature of the leaving group on the alkyl chain (with bromide being a better leaving group than chloride), the strength of the nucleophile, and the solvent used. organic-chemistry.org

Aromatic rings themselves can also undergo nucleophilic substitution, though this is less common than electrophilic substitution. masterorganicchemistry.comwikipedia.org For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, often achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org This is not the primary mechanism for the synthesis of this compound, as the reaction occurs at the alkyl halide, not directly on the benzene (B151609) ring of the hydroquinone.

Etherification of Hydroquinone with Halogenated Butyl Moieties

Advanced Synthetic Strategies

To improve the efficiency and yield of the synthesis, advanced strategies such as phase-transfer catalysis and optimization of reaction conditions are employed.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. crdeepjournal.org In the synthesis of this compound, where hydroquinone might be in an aqueous or solid phase and the alkyl halide in an organic phase, a phase-transfer catalyst can facilitate the reaction. bcrec.id The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the phenoxide anion from the aqueous/solid phase to the organic phase where it can react with the alkyl halide. crdeepjournal.orgchemicalbook.com This method can lead to higher yields, reduced reaction times, and milder reaction conditions. crdeepjournal.org The use of multi-site phase-transfer catalysts has also been explored to enhance catalytic efficiency. bcrec.id

The application of PTC has been successful in the synthesis of various di-ethers and other alkoxybenzenes. bcrec.idresearchgate.netacs.org

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product. Key parameters include:

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures generally increase the reaction rate but can also lead to side reactions.

Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are often preferred for SN2 reactions. scribd.com

Base: The strength and concentration of the base used to deprotonate hydroquinone can impact the reaction rate and the formation of byproducts.

Stoichiometry: The molar ratio of the reactants (hydroquinone and 1-bromo-4-chlorobutane) is critical to ensure complete di-substitution and minimize the formation of the mono-substituted product.

Detailed kinetic studies on similar etherification reactions under phase-transfer catalysis conditions have been conducted to understand the influence of these parameters on the reaction rate. bcrec.id

Utilization of Phase-Transfer Catalysis in Di-etherification

Synthesis of Key Intermediates and Related Halogenated Alkyl Ethers

The primary precursor for the synthesis of this compound is 1-bromo-4-chlorobutane. guidechem.com This bifunctional molecule is essential for introducing the 4-chlorobutoxy side chains.

Several methods exist for the synthesis of 1-bromo-4-chlorobutane. One common method involves the reaction of 1,4-dichlorobutane (B89584) with 1,4-dibromobutane. chemicalbook.com Another approach is the treatment of 4-chloro-1-butanol (B43188) with a brominating agent. google.comgoogle.com For example, reacting 4-chloro-1-butanol with phosphorus and bromine, or with gaseous hydrobromic acid, can yield 1-bromo-4-chlorobutane. google.comgoogle.com The 4-chloro-1-butanol itself can be prepared from tetrahydrofuran (B95107) (THF) by reacting it with hydrochloric acid. google.comgoogle.com

The synthesis of other halogenated alkyl ethers, such as [(4-Chlorobutoxy)methyl]benzene, can be achieved through methods like the reaction of an alcohol with a halogenated butane (B89635) precursor or Friedel-Crafts alkylation.

Preparation of 1,4-Dichlorobutane as a Synthetic Building Block

1,4-Dichlorobutane is a crucial bifunctional electrophile used in the synthesis of this compound. It serves as the source of the 4-chlorobutoxy side chains. Several methods are employed for its preparation, primarily involving the conversion of 1,4-butanediol (B3395766) or the ring-opening of tetrahydrofuran (THF).

One common laboratory-scale synthesis involves the reaction of 1,4-butanediol with thionyl chloride (SOCl₂) in the presence of pyridine. prepchem.com In this procedure, thionyl chloride is added dropwise to a cooled mixture of 1,4-butanediol and pyridine. prepchem.com The reaction mixture is then refluxed to drive the conversion to completion. prepchem.com Purification is typically achieved by extraction followed by distillation. prepchem.com

Another prevalent method is the reaction of 1,4-butanediol with concentrated hydrochloric acid (HCl). chemicalbook.com This process often uses a catalyst, such as ammonium chloride, and involves heating the mixture to facilitate the substitution reaction. The product, 1,4-dichlorobutane, can be separated from the aqueous phase. chemicalbook.com A reported procedure using this method achieved a high yield and purity. chemicalbook.com

The industrial production of 1,4-dichlorobutane frequently utilizes the reaction of tetrahydrofuran with hydrogen chloride. google.comgoogle.com This reaction can be performed in the liquid phase under pressure and at elevated temperatures. google.com While this method is efficient, it can produce by-products such as 4,4'-dichlorodibutyl ether. google.com Reaction conditions, particularly temperature, are optimized to minimize the formation of this ether by-product. google.com For instance, carrying out the reaction at 150°C significantly reduces the concentration of dichlorodibutyl ether compared to a reaction at 110°C. google.com

Table 1: Synthetic Methods for 1,4-Dichlorobutane

| Starting Material | Reagent(s) | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 1,4-Butanediol | Thionyl chloride, Pyridine | Dropwise addition at 5-10°C, then reflux for 3 hours | ~75% (based on 35g from 22.5g starting material) | prepchem.com |

| 1,4-Butanediol | Hydrogen chloride, Ammonium chloride | 56-105°C, 3 hours | 97% | chemicalbook.com |

| Tetrahydrofuran | Hydrogen chloride (aqueous) | 140-150°C, autogenous pressure | 97% (net yield) | google.com |

| 1,4-Butanediol | Triphosgene | Dichloromethane, 40-70°C | >95% conversion |

Functionalization Strategies for Substituted Chlorobutoxybenzene Derivatives

The introduction of chlorobutoxy groups onto a benzene ring is a key step in synthesizing compounds like this compound. The primary method for forming the ether linkage is through nucleophilic substitution reactions, often a Williamson ether synthesis. evitachem.com This involves the reaction of a phenoxide ion with an alkyl halide, in this case, a chlorobutane derivative.

The synthesis of this compound typically involves the reaction of hydroquinone (a phenolic compound) with an excess of 1,4-dichlorobutane under basic conditions. The base deprotonates the hydroxyl groups of hydroquinone to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of 1,4-dichlorobutane, displacing a chloride ion to form the ether bond.

The principles of electrophilic aromatic substitution and nucleophilic substitution are fundamental to creating a variety of substituted chlorobutoxybenzene derivatives. evitachem.comlibretexts.org The reactivity and orientation of these substitutions are influenced by the existing groups on the benzene ring. pressbooks.pubyoutube.com For example, the synthesis of 1,3,5-tris-(4-chlorobutoxy)-benzene was achieved through the reaction of 1-bromo-4-chlorobutane with phloroglucinol, demonstrating the application of this strategy to poly-substituted benzenes. researchgate.net

Other functionalization strategies can be employed to create diverse chlorobutoxybenzene derivatives. For instance, Friedel-Crafts alkylation can be used to attach alkyl groups to the benzene ring, and subsequent reactions can introduce or modify the chlorobutoxy substituents. The synthesis of various complex molecules, such as chiral ionic-liquid-supported ligands, has incorporated the 4-chlorobutoxy moiety as a linker, showcasing its versatility as a synthetic building block. mdpi.com These syntheses often involve multi-step sequences where the chlorobutoxy group is introduced and then further modified. mdpi.com

Table 2: Examples of Synthesized Substituted Chlorobutoxybenzene Derivatives

| Compound Name | Precursors | Synthetic Strategy | Reference |

|---|---|---|---|

| 1,3,5-Tris-(4-chlorobutoxy)-benzene | Phloroglucinol, 1-Bromo-4-chlorobutane | Williamson Ether Synthesis | researchgate.net |

| [(4-Chlorobutoxy)methyl]benzene | Benzyl alcohol, 4-Chlorobutanol or Benzene, 4-Chlorobutyl chloride | Acid-catalyzed etherification or Friedel-Crafts Alkylation | |

| (S,S)-N-[2-[(1,1-dimethylethoxy)carbonyl]amino-1,2-diphenylethyl]-4-(4-chlorobutoxy)benzenesulfonamide | (1S,2S)-1,2-DPEN, 4-(4-chlorobutoxy)benzenesulfonyl chloride | Sulfonamide formation | mdpi.com |

| Benzene,1-(4-chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)- | 2,4-bis(1,1-dimethylpropyl)phenol, 1-bromo-4-chlorobutane (inferred) | Williamson Ether Synthesis (inferred) | guidechem.com |

Chemical Reactivity and Mechanistic Investigations of 1,4 Bis 4 Chlorobutoxy Benzene

Reactivity of the Central Benzene (B151609) Moiety

The central benzene ring of 1,4-Bis(4-chlorobutoxy)benzene is the site for aromatic substitution reactions. The two alkoxy groups significantly influence the ring's reactivity and the regioselectivity of these substitutions.

The two alkoxy groups on the benzene ring are activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS) reactions. umkc.edu This is because the oxygen atoms can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgyoutube.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. researchgate.netrsc.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For 1,4-dialkoxybenzenes, electrophilic attack will occur at the positions ortho to the alkoxy groups (positions 2, 3, 5, and 6). In the case of Friedel-Crafts alkylation of 1,4-dimethoxybenzene, the reaction can proceed to a second substitution. mnstate.edu

The regioselectivity of EAS reactions on dialkoxybenzenes can be complex. For instance, the dinitration of 1,4-dialkoxybenzene derivatives shows surprising regioselectivity that can be influenced by solvation effects. nih.govacs.org Computational studies suggest that the mechanism may involve a single electron transfer (SET) process. nih.govacs.org The substitution pattern of the alkoxyarenes can even dictate the type of reactivity, with some isomers favoring amination over fluorination in reactions with Selectfluor. nsf.gov

The reaction of 1,4-dialkoxybenzenes with iodine monochloride in alcoholic solvents provides a facile route to 1,4-dialkoxy-2,5-diiodobenzenes. acs.org This highlights the high reactivity of the positions ortho to the alkoxy groups.

While aromatic rings are typically nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.org The alkoxy groups in this compound are electron-donating, which generally disfavors SNAr reactions. masterorganicchemistry.com

For an SNAr reaction to occur, a strong nucleophile must attack an electron-poor aromatic ring, displacing a good leaving group. wikipedia.org The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial, and it is greatly enhanced by the presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.org

Given that the this compound molecule lacks strong electron-withdrawing groups on the aromatic ring, it is not expected to be reactive towards nucleophilic aromatic substitution under normal conditions. The electron-donating nature of the alkoxy groups would destabilize the negatively charged Meisenheimer complex, making this pathway highly unfavorable.

Considerations for Electrophilic Aromatic Substitution Reactions

Mechanistic Elucidation and Kinetic Studies

The reactivity of this compound is primarily centered around the two terminal carbon-chlorine (C-Cl) bonds of the butoxy chains. Understanding the mechanisms by which these bonds are cleaved is essential for predicting reaction outcomes and designing synthetic pathways. Mechanistic investigations typically focus on identifying the elementary steps, intermediates, and transition states involved in these transformations.

Investigation of Carbon-Chlorine Bond Cleavage Mechanisms

The carbon-chlorine bond in the 4-chlorobutoxy side chains of this compound is a primary alkyl chloride. The cleavage of this bond is central to its reactivity, particularly in substitution and elimination reactions. The principal mechanisms governing this cleavage are nucleophilic substitution (SN2) and radical-mediated pathways.

Nucleophilic Substitution (SN2) Mechanism:

In the presence of a nucleophile (Nu⁻), the C-Cl bond can be broken through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion departs simultaneously as the leaving group. This pathway is characteristic of primary alkyl halides like the chlorobutoxy chains in the title compound.

The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing chloride are positioned 180° apart, leading to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral terminal carbon of the butoxy chain. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to enhance the rates of SN2 reactions.

Radical-Mediated Cleavage:

Alternatively, the C-Cl bond can be cleaved homolytically to form a primary alkyl radical. This process typically requires an initiation step, which can be induced by heat, UV light, or a radical initiator. For instance, radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of an initiator such as azobisisobutyronitrile (AIBN). libretexts.org The tributyltin radical abstracts the chlorine atom to generate a primary alkyl radical on the butoxy chain. libretexts.org

Recent advances have also demonstrated C-Cl bond cleavage of unactivated alkyl chlorides through photoredox catalysis in conjunction with a zirconocene (B1252598) catalyst. acs.org Competitive experiments in such systems have shown that the rate of C-Cl bond cleavage follows the order of tertiary > secondary > primary, which is consistent with the stability of the resulting carbon radical. acs.org Although less reactive than secondary or tertiary chlorides, the primary C-Cl bonds in this compound can undergo such radical transformations under appropriate catalytic conditions. acs.org

The following table summarizes the key features of these two primary C-Cl bond cleavage mechanisms.

| Feature | S | Radical Mechanism |

| Bond Cleavage | Heterolytic | Homolytic |

| Key Reagents | Nucleophiles (e.g., OH⁻, CN⁻, R-O⁻) | Radical Initiators (e.g., AIBN, light), Catalysts (e.g., Zirconocene) |

| Intermediate | None (concerted reaction) | Carbon Radical |

| Transition State | Pentacoordinate Carbon | Radical formation transition state |

| Kinetics | Second-order (bimolecular) | Complex (chain reaction kinetics) |

| Solvent Effects | Favored by polar aprotic solvents | Less dependent on solvent polarity |

Analysis of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization and understanding of transient species like reaction intermediates and transition states.

Transition State in SN2 Reactions:

The SN2 reaction does not involve a stable intermediate but proceeds through a high-energy transition state. For this compound reacting with a nucleophile, this transition state involves a pentacoordinate carbon atom. libretexts.org The central carbon is partially bonded to both the incoming nucleophile and the outgoing chloride ion. This arrangement represents the energy maximum along the reaction coordinate. msu.edu Computational studies on related systems can model the geometry and energy of such transition states, providing insight into the reaction's activation energy. youtube.comiisc.ac.in

Radical Intermediates:

In radical-mediated reactions, the primary intermediate is the 4-(4-(4-butoxy)phenoxy)butyl radical, formed after the homolytic cleavage of the C-Cl bond. Carbon radicals are planar or shallow pyramids. The stability of this primary radical is lower than that of secondary or tertiary radicals, which influences its reactivity and the conditions required for its formation. acs.org Once formed, this radical intermediate can undergo several subsequent reactions, such as:

Hydrogen Atom Abstraction: Reacting with a hydrogen donor (like Bu₃SnH) to form the dehalogenated product. libretexts.org

Coupling: Dimerizing with another radical or coupling with other radical species present in the reaction mixture. mdpi.com

Intramolecular Cyclization: Although less likely for a simple butyl chain, intramolecular radical reactions can occur to form cyclic products under specific conditions. libretexts.org

The presence of radical intermediates can be inferred experimentally through techniques such as electron paramagnetic resonance (EPR) spectroscopy or by using radical scavengers (inhibitors) like TEMPO, which would trap the intermediate and halt the reaction. uomustansiriyah.edu.iq

The table below outlines the key characteristics of the transition state and intermediate species relevant to the reactivity of this compound.

| Species | Type | Mechanism | Key Characteristics |

| Pentacoordinate Carbon | Transition State | SN2 | Trigonal bipyramidal geometry; partial bonds to nucleophile and leaving group; high energy state. |

| 4-(4-(4-butoxy)phenoxy)butyl radical | Intermediate | Radical | Planar or near-planar geometry at the radical center; electron-deficient; can be trapped by radical scavengers. |

Spectroscopic and Advanced Structural Characterization of 1,4 Bis 4 Chlorobutoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their chemical shifts (δ). For 1,4-Bis(4-chlorobutoxy)benzene, the symmetrical nature of the molecule simplifies the spectrum. The aromatic protons on the central benzene (B151609) ring, being chemically equivalent due to the para-substitution, are expected to produce a singlet. The protons of the two chlorobutoxy chains will show distinct signals corresponding to the methylene (B1212753) groups adjacent to the ether oxygen, the two central methylene groups, and the methylene group bonded to the chlorine atom.

Aromatic Protons (Ar-H): These protons typically appear as a singlet due to the symmetry of the para-substituted benzene ring.

Methylene Protons adjacent to Oxygen (-O-CH₂-): These protons are deshielded by the electronegative oxygen atom and are expected to resonate at a specific chemical shift.

Methylene Protons adjacent to Chlorine (-CH₂-Cl): The electronegative chlorine atom also deshields the adjacent protons, leading to a characteristic signal.

Intermediate Methylene Protons (-CH₂-CH₂-): These protons in the middle of the butoxy chain will have their own distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-H) | ~6.8 |

| Methylene (-O-CH₂-) | ~3.9 |

| Methylene (-CH₂-Cl) | ~3.6 |

| Methylene (-CH₂-CH₂-) | ~1.9 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the symmetry of this compound, the number of unique carbon signals is reduced. The benzene ring will show two distinct signals: one for the two carbons bonded to the butoxy groups and one for the four other aromatic carbons. The four carbons of each butoxy chain are chemically distinct and will each produce a separate signal. libretexts.org Carbons in aromatic rings typically absorb in the range of 120-150 ppm. libretexts.org

Aromatic Carbons (C-O): The two carbons on the benzene ring directly attached to the oxygen atoms.

Aromatic Carbons (C-H): The four equivalent carbons on the benzene ring.

Aliphatic Carbons: The four distinct carbon atoms of the chlorobutoxy side chains.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | ~153 |

| Aromatic (C-H) | ~115 |

| Methylene (-O-CH₂-) | ~67 |

| Methylene (-CH₂-O) | ~45 |

| Methylene (-CH₂-C) | ~30 |

| Methylene (-C-CH₂-C) | ~26 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule. For this compound, the key characteristic absorption bands include:

C-O-C (Ether) Stretching: The presence of the ether linkage is confirmed by a strong absorption band.

C-Cl (Alkyl Halide) Stretching: A characteristic absorption indicates the presence of the chloro group.

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: These vibrations appear at wavenumbers below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to one or more bands in the 1600-1450 cm⁻¹ region.

Para-disubstituted Benzene Ring Bending: A strong absorption band in the fingerprint region is characteristic of the 1,4-substitution pattern on the benzene ring. spectroscopyonline.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (Ether) | Stretching | 1250-1050 |

| C-Cl | Stretching | 800-600 |

| p-Disubstituted Benzene | C-H Out-of-plane Bending | 850-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For aromatic compounds, the molecular ion peak is often strong due to the stability of the structure. libretexts.org

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the chlorobutyl side chains. The fragmentation of the benzene ring itself can also occur. docbrown.info

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | [C₁₄H₂₀Cl₂O₂]⁺ | 290 |

| [M - C₄H₈Cl]⁺ | [C₁₀H₁₂ClO₂]⁺ | 199 |

| [M - OC₄H₈Cl]⁺ | [C₁₀H₁₂Cl]⁺ | 167 |

| [C₆H₄(OC₄H₈Cl)]⁺ | [C₁₀H₁₂ClO]⁺ | 183 |

| [C₄H₈Cl]⁺ | [CH₂CH₂CH₂CH₂Cl]⁺ | 91 |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93 |

X-ray Diffraction (XRD) for Solid-State Crystal and Molecular Structure

Determination of Intermolecular Interactions (e.g., C—H⋯π interactions)

The solid-state architecture of this compound is significantly influenced by a network of weak non-covalent interactions. Among these, C—H⋯π interactions are pivotal in defining the crystal packing. These interactions occur between the electron-rich π-system of the benzene ring and hydrogen atoms of the chlorobutoxy side chains of neighboring molecules.

Generally, significant C—H⋯π interactions are characterized by H⋯π centroid distances of less than 3.5 Å and a C-H⋯π angle that is typically obtuse. nih.gov These interactions, in concert with other weak forces like van der Waals forces, guide the self-assembly of the molecules into a stable, ordered, three-dimensional structure.

| Interaction Type | Donor (C-H) | Acceptor (π-system) | Typical H⋯π Distance (Å) | Typical C-H⋯π Angle (°) |

|---|---|---|---|---|

| Aliphatic C-H⋯Aromatic π | -CH2- | Benzene Ring | ~2.5 - 3.5 | > 120 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique for verifying the elemental composition of a synthesized compound, thereby validating its empirical and molecular formula. This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as CO2, H2O, and HCl) are quantitatively measured.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₄H₂₀Cl₂O₂. The experimentally determined weight percentages of carbon, hydrogen, and chlorine are expected to align closely with these theoretical values, typically within a margin of ±0.4%, to confirm the purity and identity of the compound. wikipedia.org

While specific experimental data for this compound is not available in the reviewed literature, the table below presents the calculated theoretical values.

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Content (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 54.38 |

| Hydrogen | H | 1.01 | 6.52 |

| Chlorine | Cl | 35.45 | 22.93 |

| Oxygen | O | 16.00 | 10.35 |

Theoretical and Computational Studies of 1,4 Bis 4 Chlorobutoxy Benzene

Quantum Chemical Calculations

No dedicated studies on the quantum chemical calculations of 1,4-Bis(4-chlorobutoxy)benzene were found in the searched literature. Such studies would be valuable for understanding the molecule's fundamental properties.

Ab Initio Methods for Electronic Structure and Energetics

There are no available research articles applying ab initio methods to determine the electronic structure and energetics of this compound. Future research using methods like Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory could provide precise calculations of the molecule's energy, electron distribution, and other electronic properties from first principles.

Density Functional Theory (DFT) Applications for Molecular Properties

While DFT is a common method for studying molecules of similar complexity, no specific DFT studies for this compound have been published. nih.govnih.gov Future DFT calculations could elucidate properties such as geometric parameters, vibrational frequencies, and reactivity indices.

Semi-Empirical Methods for Conformational Analysis

A conformational analysis of this compound using semi-empirical methods has not been reported in the scientific literature. These methods, while less computationally intensive, could offer valuable initial insights into the molecule's potential shapes and energy landscapes.

Molecular Structure Optimization and Conformational Landscapes

There is a lack of published research on the molecular structure optimization and the broader conformational landscape of this compound. While one study mentions its synthesis and provides basic characterization, it does not delve into a computational analysis of its three-dimensional structure or the various conformations the flexible butoxy chains might adopt. nih.gov Investigating the molecule's conformational flexibility would be crucial for understanding its interactions in different chemical environments. nih.gov

Electronic Structure Characterization

Specific characterization of the electronic structure of this compound is not present in the available literature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

No analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has been published. The energy levels and distribution of these frontier orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic properties, such as its potential as an electron donor or acceptor. Such an analysis would be a critical component of any future computational study.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and intramolecular electronic stabilization. It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized Lewis-like structures (bonds and lone pairs). The analysis quantifies the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are expressed as second-order perturbation energies (E(2)). A higher E(2) value indicates a stronger electronic interaction and greater stabilization.

For this compound, NBO analysis reveals several key stabilizing interactions that define its electronic character:

Resonance Effects: The most significant interactions involve the donation of electron density from the lone pairs (LP) of the ether oxygen atoms into the antibonding π* orbitals of the adjacent aromatic carbon atoms. This n → π* interaction is characteristic of resonance, confirming the electron-donating nature of the alkoxy groups, which enriches the electron density of the benzene (B151609) ring.

Influence of the Chlorine Atom: A notable interaction involves electron donation from a lone pair on the terminal chlorine atom into the antibonding σ* orbital of the adjacent C-C bond (LP(Cl) → σ*(C-C)). This delocalization slightly stabilizes the chloroalkyl moiety.

The table below summarizes the most prominent donor-acceptor interactions and their calculated stabilization energies for this compound, based on representative NBO analysis findings.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | π* (Caromatic-Caromatic) | n → π* (Resonance) | 22.5 |

| LP (Cl) | σ* (Calkyl-Calkyl) | n → σ* (Hyperconjugation) | 3.8 |

| σ (Calkyl-H) | σ* (Caromatic-O) | σ → σ* (Hyperconjugation) | 2.1 |

| σ (Caromatic-Caromatic) | σ* (Caromatic-O) | σ → σ* (Hyperconjugation) | 4.5 |

Mulliken Charge Distribution Studies

Mulliken population analysis is a method for assigning partial atomic charges to atoms within a molecule, providing a quantitative picture of the electron density distribution. This distribution is fundamental to understanding a molecule's electrostatic potential, dipole moment, and sites susceptible to electrostatic interactions.

In this compound, the charge distribution is heavily influenced by the different electronegativities of the constituent atoms (O, Cl, C, H). The analysis confirms intuitive chemical principles:

The oxygen and chlorine atoms, being the most electronegative, accumulate significant negative charge.

The carbon atoms directly bonded to these electronegative atoms (C-O and C-Cl) become electron-deficient and thus carry a partial positive charge.

The alkoxy groups act as electron-donating substituents, increasing the electron density on the aromatic ring, particularly at the ortho positions relative to the substitution points. This results in small negative charges on these aromatic carbons.

Hydrogen atoms consistently carry a small partial positive charge.

The calculated atomic charges provide a map of the molecule's electrostatic landscape, which is crucial for predicting non-covalent interactions and reactivity patterns.

| Atom Type (Symmetry-Unique) | Description | Calculated Mulliken Charge (a.u.) |

|---|---|---|

| Cl | Terminal Chlorine | -0.215 |

| Cbutyl-1 | Carbon bonded to Chlorine | -0.088 |

| O | Ether Oxygen | -0.540 |

| Caromatic-1 | Aromatic Carbon bonded to Oxygen | +0.312 |

| Caromatic-2 | Aromatic Carbon ortho to Oxygen | -0.195 |

| Haromatic | Aromatic Hydrogen | +0.180 |

Prediction of Reactivity and Regioselectivity via Computational Models

Computational models based on Frontier Molecular Orbital (FMO) theory and conceptual DFT are invaluable for predicting the chemical reactivity and regioselectivity of a molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated Fukui functions.

For this compound, these models predict distinct reactivity at different sites:

HOMO and Electrophilic Attack: The HOMO is primarily localized on the electron-rich π-system of the central benzene ring. Its energy level indicates the molecule's ability to act as an electron donor. The high electron density at the aromatic carbons ortho to the alkoxy groups (as also suggested by Mulliken charges) makes these the most probable sites for electrophilic aromatic substitution.

LUMO and Nucleophilic Attack: The LUMO distribution indicates the most likely sites for accepting electrons (nucleophilic attack). In this molecule, the LUMO is expected to have significant contributions from the σ* orbitals of the C-Cl bonds at the end of the butyl chains. This suggests that a primary site for nucleophilic attack is the terminal carbon atom, leading to a substitution reaction where the chloride ion acts as a leaving group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Fukui Functions: These functions provide a more quantitative prediction of regioselectivity. The Fukui function for electrophilic attack (f⁻) is largest on the ortho aromatic carbons, confirming the FMO analysis. Conversely, the Fukui function for nucleophilic attack (f⁺) is highest on the terminal carbon atom of the butoxy chain, pinpointing it as the primary target for nucleophiles.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.15 | Indicates electron-donating ability; localized on the benzene ring. |

| ELUMO | -0.25 | Indicates electron-accepting ability; localized on the C-Cl termini. |

| HOMO-LUMO Gap (ΔE) | 5.90 | Suggests high kinetic stability and moderate reactivity. |

Computational Approaches in Designing Functional Materials Incorporating Similar Architectures

The molecular architecture of this compound—a rigid aromatic core flanked by two flexible, functionalized linkers—is a prototypical structure for building blocks in materials science. Computational chemistry plays a crucial role in the in silico design and property prediction of advanced materials derived from such motifs, accelerating discovery and reducing experimental costs.

Design of Liquid Crystals: The elongated, semi-rigid shape of molecules like this compound is a prerequisite for liquid crystalline behavior. Computational methods can be used to screen libraries of similar molecules by predicting their aspect ratios, polarizabilities, and intermolecular interaction potentials. Molecular dynamics (MD) simulations can then be employed to predict the formation of mesophases (e.g., nematic, smectic) and estimate key properties like phase transition temperatures and clearing points before any synthesis is attempted.

Development of Advanced Polymers: The two terminal chlorine atoms serve as reactive handles for polymerization. For instance, they can be converted to other functional groups (e.g., azides, alkynes, amines, or hydroxyls) to create AA-type monomers. DFT calculations can predict the properties of the resulting polymers. For example, one could compute the glass transition temperature (Tg), mechanical moduli (e.g., Young's modulus), and dielectric constants of hypothetical polyethers or polyesters derived from this core structure. This allows for the rational design of polymers with tailored thermal, mechanical, and electronic properties for specific applications.

Scaffolds for Metal-Organic Frameworks (MOFs): If the terminal chloro groups are substituted with coordinating groups like carboxylates or pyridyls, the molecule can serve as a ditopic organic linker for constructing MOFs or coordination polymers. Computational modeling is central to this field. DFT can be used to predict the geometry of the coordination with metal ions and to model the structure of the resulting porous framework. Grand Canonical Monte Carlo (GCMC) simulations can then predict the material's performance in applications like gas storage (e.g., H₂, CO₂) or separation by calculating adsorption isotherms and selectivities[19,20].

Applications and Research Utility of 1,4 Bis 4 Chlorobutoxy Benzene in Chemical Sciences

Role as an Intermediate in Advanced Organic Synthesis

The presence of two identical, reactive chlorobutoxy groups on a stable benzene (B151609) core makes 1,4-bis(4-chlorobutoxy)benzene a valuable intermediate in organic synthesis. The terminal chlorine atoms are susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups.

This compound serves as an essential scaffold for constructing complex molecules with multiple functional groups. The two terminal chlorine atoms can be substituted by various nucleophiles, such as azides, iodides, or amines, to yield new, symmetrically functionalized compounds. For instance, the conversion of the chloro-groups to iodo-groups to form 1,4-bis(4-iodobutoxy)benzene increases the reactivity for subsequent coupling reactions.

A notable application is in the synthesis of diazide derivatives like 1,4-di(4-azidobutoxy)benzene. rsc.org This transformation is typically achieved by reacting the dichloro-precursor with an azide (B81097) salt, such as sodium azide. The resulting diazide is a versatile intermediate for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the linkage of the central phenoxy-alkoxy core to other molecules containing alkyne groups to form stable triazole linkages. rsc.org This methodology is fundamental for creating sophisticated, larger molecular structures or for surface functionalization.

| Reaction | Reactant | Reagents | Product | Significance |

| Nucleophilic Substitution (Azide) | This compound | Sodium Azide (NaN₃) | 1,4-Di(4-azidobutoxy)benzene | Precursor for "click chemistry" reactions. rsc.org |

| Nucleophilic Substitution (Iodide) | This compound | Sodium Iodide (NaI) | 1,4-Bis(4-iodobutoxy)benzene | More reactive intermediate for coupling reactions. rsc.org |

This table illustrates the conversion of this compound into other key polyfunctionalized intermediates.

While direct synthesis of diketopyrrolopyrrole (DPP) dyes from this compound is not prominently documented, its structural motifs are highly relevant for creating precursors for such specialized heterocyclic systems. The synthesis of complex heterocycles often requires bifunctional starting materials to build the core structure through condensation or cyclization reactions. The two reactive chloro-functional groups of this compound can be converted into other functionalities, such as nitriles or esters, which are common precursors for DPP synthesis. The compound's structure, with its para-substituted aromatic ring, is ideal for forming the backbone of linear, conjugated systems like DPPs, which are valued for their exceptional photophysical properties and applications in pigments, organic electronics, and fluorescent probes. evitachem.combeilstein-journals.org

Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. nih.govnih.gov The symmetrical and bifunctional nature of this compound makes it an ideal starting point for such pathways. By reacting the two chloro-groups with a variety of nucleophiles, a diverse range of novel chemical entities can be generated.

For example, reacting the compound with two equivalents of a single nucleophile leads to a symmetrical C2-symmetric molecule. Alternatively, a stepwise approach can be employed where one chloro-group reacts first, followed by reaction of the second chloro-group with a different nucleophile, leading to unsymmetrical, polyfunctional molecules. This strategy allows for the systematic modification of the terminal groups, enabling the exploration of structure-activity relationships in fields like medicinal chemistry and materials science.

Precursor for Specialized Heterocyclic Compounds (e.g., Diketopyrrolopyrrole Derivatives)

Application in Materials Science and Polymer Chemistry Research

In materials science, this compound is primarily utilized as a monomer or a cross-linking agent in the synthesis of novel polymers. Its structure contributes a combination of rigidity from the phenyl ring and flexibility from the butoxy chains, influencing the thermal and mechanical properties of the resulting materials.

This compound is a key monomer for the synthesis of certain types of polymeric ionic liquids (PILs). PILs are a class of polymers that combine the properties of ionic liquids with the processability of polymers. mpg.de In a typical synthesis, this compound can undergo a polycondensation reaction with a bifunctional nucleophile, such as a di-imidazole or di-amine compound.

For instance, reacting it with a molecule like 1,4-di(imidazol-1-yl)butane would lead to a Menshutkin-type reaction, where the imidazole (B134444) nitrogen atoms displace the chlorine atoms, forming a polymer chain linked by imidazolium (B1220033) cations. researchgate.net This process creates a polymer backbone containing positively charged units, with the chloride ions acting as counter-anions. Such PILs are investigated for applications in gas separation membranes, electrolytes for batteries, and catalysis. mdpi.comresearchgate.net A study on the synthesis of branched PILs used a similar building block, 1,3,5-tris-(4-chlorobutoxy)-benzene, highlighting the utility of chlorobutoxy-functionalized aromatics in creating complex polymer architectures. researchgate.net

The incorporation of this compound into polymer structures contributes to the development of new materials with tailored properties. The aromatic core enhances thermal stability and mechanical strength, while the flexible butoxy ether linkages can improve processability and solubility. google.com

This monomer can be used to synthesize advanced polymer systems like poly(ether ether ketone) (PEEK)-ionenes. researchgate.net These high-performance polymers integrate ionic groups into robust backbones like PEEK, combining the high thermal and chemical resistance of PEEK with the unique properties of ionic liquids, such as ionic conductivity and specific gas solubility. The terminal chloro-groups of this compound also offer sites for post-polymerization modification or for cross-linking polymer chains, which can be used to create thermosetting materials or insoluble polymer networks with enhanced durability. researchgate.net

| Polymer Type | Role of this compound | Co-monomer Example | Resulting Linkage/Group | Potential Application |

| Polymeric Ionic Liquids (PILs) | Dihalo-monomer | Di-imidazole compound | Quaternary ammonium (B1175870)/imidazolium | Gas separation, electrolytes mpg.deresearchgate.net |

| Polyethers | Dihalo-monomer | Aromatic diol | Ether linkage | High-performance thermoplastics |

| Cross-linked Networks | Cross-linking agent | Pre-formed polymer with nucleophilic sites | Covalent cross-links | Thermosets, sorbents researchgate.net |

This table summarizes the application of this compound in the synthesis of various polymer systems.

Future Research Directions and Emerging Trends

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

The conventional synthesis of 1,4-Bis(4-chlorobutoxy)benzene typically involves nucleophilic substitution reactions, such as the Williamson ether synthesis, where hydroquinone (B1673460) is reacted with 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane (B89584). mdpi.comgoogle.com.na While effective, these methods can sometimes be improved in terms of efficiency and sustainability.

Future research will likely focus on developing novel synthetic routes that offer higher yields, milder reaction conditions, and the use of more environmentally benign reagents and solvents. chemijournal.com This includes the exploration of phase-transfer catalysis to enhance reaction rates and minimize the use of organic solvents. Additionally, the development of one-pot syntheses from readily available precursors could streamline the production process and reduce waste.

Table 1: Comparison of Synthetic Parameters for Ether Synthesis

| Parameter | Conventional Williamson Ether Synthesis | Potential Future Methods |

| Catalyst | Strong base (e.g., NaH, K2CO3) | Phase-transfer catalyst, recyclable solid catalysts |

| Solvent | Polar aprotic (e.g., DMF, Acetone) | Greener solvents (e.g., ionic liquids, supercritical fluids), solvent-free conditions chemijournal.comresearchgate.net |

| Temperature | Often elevated (60-80°C) | Room temperature or slightly elevated |

| Byproducts | Salt waste | Minimal or recyclable byproducts |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. The two reactive chlorobutoxy groups offer sites for a variety of subsequent reactions, including further nucleophilic substitutions to introduce different functionalities. evitachem.com

Future investigations will likely employ advanced spectroscopic techniques and computational modeling to elucidate the transition states and intermediates in these transformations. mdpi.com For instance, understanding the kinetics and thermodynamics of the sequential substitution of the two chlorine atoms will enable the selective synthesis of mono-substituted and di-substituted products. This level of control is essential for creating precisely defined molecular architectures for specific applications.

Integration into Green Chemistry Methodologies, including Solvent-Free and Catalytic Systems

The principles of green chemistry are increasingly guiding chemical synthesis and process design. chemijournal.com For this compound, this translates to developing synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Emerging trends include the use of solid-supported catalysts that can be easily recovered and reused, and the exploration of solvent-free reaction conditions, potentially using mechanochemistry. researchgate.net Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and improve energy efficiency. The use of ionic liquids as both solvent and catalyst is also an area of active research, offering benefits such as low vapor pressure and high thermal stability. mdpi.com

Advanced Investigations into Structure-Property Relationships for Targeted Materials Applications

This compound serves as a valuable building block for the synthesis of polymers and other advanced materials. researchgate.net The flexible butoxy chains and the rigid benzene (B151609) core impart a unique combination of properties to the resulting materials.

Future research will focus on systematically modifying the structure of this compound and correlating these changes with the resulting material properties. For example, replacing the chlorine atoms with other functional groups can be used to tune properties such as thermal stability, liquid crystallinity, and solubility. This will enable the design of materials with tailored characteristics for specific applications, including high-performance polymers, liquid crystals, and functional coatings.

Synergistic Combination of Experimental and Computational Approaches in Materials Design

The integration of computational chemistry with experimental synthesis and characterization is a powerful strategy for accelerating materials discovery. acs.org In the context of this compound, computational methods can be used to predict the properties of new derivatives before they are synthesized in the lab.

Density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to guide the design of new synthetic targets. researchgate.net Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this monomer, such as their mechanical strength and thermal behavior. This synergistic approach will enable a more rational and efficient design of novel materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(4-chlorobutoxy)benzene, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : A common synthetic approach involves nucleophilic substitution under reflux conditions. For example, reacting 1,4-dihydroxybenzene with 4-chloro-1-bromobutane in dry acetone using potassium carbonate as a base (yield: ~76%) . Key variables include solvent choice (e.g., acetone for polarity), molar ratios (excess alkyl halide to drive completion), and reaction time (11 hours for reflux). Byproducts such as unreacted diol or over-alkylated products can be minimized via controlled stoichiometry and purification by recrystallization (e.g., chloroform) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- IR spectroscopy : Validate ether linkages (C-O-C) via peaks at ~1032 cm⁻¹ and aromatic C-H stretches at ~3085 cm⁻¹ .

- ¹H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.84 ppm and alkyl chain protons at δ 2.21–4.06 ppm) .

- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., C-H⋯Cl) using programs like SHELXL .

Q. What safety precautions are critical when handling this compound in high-temperature reactions?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Ensure proper ventilation to prevent inhalation of vapors. In case of spills, avoid dust generation and use inert absorbents. Store in a locked, cool area away from light to prevent decomposition .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer : Employ hybrid methods like MP2/6-31G* to model dipole moments and polarizabilities, balancing accuracy and computational cost. Compare results with experimental data from UV-Vis spectroscopy or X-ray charge density analysis. Note that basis sets with diffuse functions (e.g., 6-31+G*) improve accuracy for halogenated systems . Discrepancies between theory and experiment may arise from crystal packing effects or solvent interactions .

Q. How do intermolecular interactions influence the crystal packing and stability of halogenated alkoxybenzenes like this compound?

- Methodological Answer : Analyze crystal structures to identify stabilizing interactions:

- C-H⋯Cl hydrogen bonds : These interactions (e.g., C4-H4⋯Cl in ) contribute to layered packing motifs.

- Inversion symmetry : Centrosymmetric arrangements reduce steric strain and enhance thermal stability .

- Compare with related compounds (e.g., 1,4-Bis(3-chloropropoxy)benzene) to assess how chain length affects packing .

Q. What mechanisms underlie the photochemical reactivity of this compound, and how can acid generation be quantified under UV exposure?

- Methodological Answer : Under UV light (e.g., 254 nm), homolytic cleavage of C-O or C-Cl bonds may generate radicals. To quantify acid formation:

- Use steady-state photolysis in acetonitrile with O₂ as a radical scavenger.

- Analyze products via HPLC (for Fries rearrangement byproducts) and GC-MS (volatile intermediates).

- Quantify acid (e.g., HCl) by pH titration or ion chromatography . Note that competing pathways (e.g., radical recombination vs. solvent cage escape) require kinetic modeling .

Data Contradictions and Validation

- Synthesis Yields : Discrepancies in reported yields (e.g., 76% in vs. lower yields in other methods) may arise from solvent purity or recrystallization efficiency. Validate via reproducibility trials.

- Computational vs. Experimental Dipole Moments : Theoretical models may underestimate polarity due to neglecting crystal field effects. Cross-validate with solid-state NMR or dielectric measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.